molecular formula C28H19N3O3S B382208 N-{[1,1'-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE

N-{[1,1'-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B382208
M. Wt: 477.5g/mol
InChI Key: IBCIBAFPBCXMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1,1'-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1'-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of 4-nitroacetophenone, which undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[1,1'-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the thiazole or phenyl rings .

Scientific Research Applications

N-{[1,1'-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1,1'-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of bacterial lipid biosynthesis or interference with cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-2-phenyl-thiazole-5-carboxylic acid biphenyl-4-ylamide
  • 4-(4-Methylphenyl)-2-phenyl-thiazole-5-carboxylic acid biphenyl-4-ylamide
  • 4-(4-Chlorophenyl)-2-phenyl-thiazole-5-carboxylic acid biphenyl-4-ylamide

Uniqueness

N-{[1,1'-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H19N3O3S

Molecular Weight

477.5g/mol

IUPAC Name

4-(4-nitrophenyl)-2-phenyl-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C28H19N3O3S/c32-27(29-23-15-11-20(12-16-23)19-7-3-1-4-8-19)26-25(21-13-17-24(18-14-21)31(33)34)30-28(35-26)22-9-5-2-6-10-22/h1-18H,(H,29,32)

InChI Key

IBCIBAFPBCXMCC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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